molecular formula C19H20ClNO B1613845 3-Chloro-4'-piperidinomethyl benzophenone CAS No. 898771-35-2

3-Chloro-4'-piperidinomethyl benzophenone

Cat. No.: B1613845
CAS No.: 898771-35-2
M. Wt: 313.8 g/mol
InChI Key: MWWZJUMHBYIWPM-UHFFFAOYSA-N
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Description

3-Chloro-4’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H20ClNO . It is also known by its synonyms: 3-Chlorophenyl(4-(piperidin-1-ylmethyl)phenyl)methanone and Methanone, (3-chlorophenyl)[4-(1-piperidinylmethyl)phenyl]- .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4’-piperidinomethyl benzophenone consists of a benzophenone core with a chlorine atom attached to one phenyl ring and a piperidinomethyl group attached to the other .


Physical and Chemical Properties Analysis

3-Chloro-4’-piperidinomethyl benzophenone has a molecular weight of 313.82 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Kinetics and Degradation Mechanisms

The degradation of benzophenone-3 (a compound structurally related to 3-Chloro-4'-piperidinomethyl benzophenone) in water during chlorination and UV/chlorination reactions has been extensively studied. The degradation processes follow pseudo-first-order kinetics and are influenced by various factors such as pH, the presence of bicarbonate ions, and humic acid. The transformation products and pathways identified suggest that degradation mainly involves electrophilic aromatic halogenation. This research is crucial for understanding how related compounds, including this compound, might behave under similar conditions (Lee et al., 2020).

Transformation Pathways and Toxicity

The transformation of benzophenone compounds during water treatment processes such as chlorination has been characterized, revealing major products and proposing transformation pathways. These pathways involve reactions like electrophilic chlorine substitution and oxidative breakage of the benzene ring. The acute toxicity of the transformation products has been shown to increase after chlorination, highlighting potential ecological risks associated with the water treatment of benzophenone compounds. This research may help in understanding the environmental impact and transformation behavior of this compound in similar scenarios (Liu et al., 2016).

Photocatalytic Degradation

Studies on the photocatalytic degradation of benzophenone-3 using titanium dioxide have shown significant degradation efficiency, with a notable reduction in dissolved organic carbon, toxicity, and an increase in biodegradability. This suggests that photocatalytic processes could be a viable method for the removal of benzophenone compounds, including this compound, from water, thereby mitigating their environmental impact (Zúñiga-Benítez et al., 2016).

Electrochemical Oxidation

The electrochemical oxidation of 4-chlorophenol, a related compound, and its by-products using specific anodes has been explored, revealing insights into the degradation of organic pollutants and their by-products. This research provides valuable information on the potential application of electrochemical methods for the treatment of water contaminated with benzophenone derivatives, including this compound (Coteiro & Andrade, 2007).

Safety and Hazards

While specific safety and hazard information for 3-Chloro-4’-piperidinomethyl benzophenone is not available, benzophenone derivatives may pose risks. For example, they may cause cancer and damage to organs through prolonged or repeated exposure .

Future Directions

In medical research, 3-Chloro-4’-piperidinomethyl benzophenone has been used as a lead compound for the development of new antidepressants and other psychiatric medications.

Relevant Papers The paper “Benzophenone: a ubiquitous scaffold in medicinal chemistry” discusses the prevalence of benzophenone derivatives in naturally occurring bioactive compounds and their potent biological activity .

Properties

IUPAC Name

(3-chlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c20-18-6-4-5-17(13-18)19(22)16-9-7-15(8-10-16)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWZJUMHBYIWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642688
Record name (3-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-35-2
Record name Methanone, (3-chlorophenyl)[4-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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